![molecular formula C13H14N2O2 B048489 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid CAS No. 116344-17-3](/img/structure/B48489.png)
1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
Overview
Description
“1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It has a CAS Number of 116344-17-3 and a molecular weight of 230.27 .
Physical And Chemical Properties Analysis
“1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid” is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Conducting Polymers in Optoelectronics
1-phenyl-5-propylpyrazole-4-carboxylic acid: derivatives are used in the synthesis of polycarbazoles , which are nitrogen-containing aromatic heterocyclic conducting polymers. These polymers exhibit excellent optoelectronic properties, high charge carrier mobility, and morphological stability, making them suitable for use in nanodevices, rechargeable batteries, and electrochemical transistors .
Organic Material Electrodes for Lithium-Ion Batteries
The compound’s derivatives can be employed to create organic material electrodes in lithium-ion batteries. This application leverages the compound’s ability to facilitate electron transfer, contributing to the development of more efficient energy storage solutions .
Agricultural Chemicals
Pyrazole structures, including those derived from 1-phenyl-5-propylpyrazole-4-carboxylic acid , are fundamental in small molecules that exhibit a wide range of agricultural activities. These derivatives can be used as herbicides, fungicides, or insecticides, providing a chemical basis for protecting crops and enhancing agricultural productivity .
Pharmaceutical Research
In pharmaceutical research, pyrazole derivatives are known for their diverse biological activities. They can serve as scaffolds for developing new therapeutic agents, including anti-inflammatory, analgesic, and antipyretic drugs .
Organic Synthesis
The pyrazole structure acts as both a directing and transforming group in organic synthesis. It is a versatile component in constructing complex organic molecules, which can lead to the development of new synthetic methodologies .
Photoconductive Materials
Derivatives of 1-phenyl-5-propylpyrazole-4-carboxylic acid have been studied for their considerable photoconductive properties. These materials are used in photocopiers and other devices that require materials with good environmental stability and unique optical properties .
Electrochemical Transistors
The compound’s derivatives can be used in the fabrication of electrochemical transistors. Their high electrical and electrochemical properties make them ideal for creating transistors that can operate efficiently in various electronic devices .
Nanodevice Fabrication
The intrinsic properties of 1-phenyl-5-propylpyrazole-4-carboxylic acid derivatives make them suitable for the fabrication of nanodevices. Their stability and electrical conductivity are critical in the miniaturization of electronic components .
Safety And Hazards
While specific safety and hazard information for “1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid” was not found, general safety measures for handling similar compounds include wearing protective gloves, clothing, eye protection, and face protection. It’s also important to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
properties
IUPAC Name |
1-phenyl-5-propylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-6-12-11(13(16)17)9-14-15(12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYITWPSSDTYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380573 | |
Record name | 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
116344-17-3 | |
Record name | 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116344-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 116344-17-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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